(3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate
CAS No.:
Cat. No.: VC14645639
Molecular Formula: C23H16BrNO2
Molecular Weight: 418.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16BrNO2 |
|---|---|
| Molecular Weight | 418.3 g/mol |
| IUPAC Name | (3-bromophenyl)methyl 2-phenylquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C23H16BrNO2/c24-18-10-6-7-16(13-18)15-27-23(26)20-14-22(17-8-2-1-3-9-17)25-21-12-5-4-11-19(20)21/h1-14H,15H2 |
| Standard InChI Key | ULWMOZZBQGDDAL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC4=CC(=CC=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (3-bromophenyl)methyl 2-phenylquinoline-4-carboxylate, reflects its intricate structure. The quinoline core—a bicyclic system comprising a benzene ring fused to a pyridine ring—is substituted at the 2-position with a phenyl group and at the 4-position with a carboxylate ester linked to a 3-bromophenylmethyl moiety. This arrangement introduces steric and electronic effects that influence its physicochemical properties and reactivity.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.3 g/mol |
| IUPAC Name | (3-bromophenyl)methyl 2-phenylquinoline-4-carboxylate |
| CAS Number | Not publicly disclosed |
| SMILES Notation | COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br |
The bromine atom at the 3-position of the phenylmethyl group serves as a potential site for further functionalization via cross-coupling reactions, enhancing its utility in medicinal chemistry .
Synthetic Methodologies
Traditional Synthesis Routes
The synthesis of (3-bromophenyl)methyl 2-phenylquinoline-4-carboxylate typically involves a multi-step sequence:
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Quinoline Core Formation: The Skraup or Doebner-Miller reaction is employed to construct the quinoline scaffold. For example, the Skraup reaction utilizes glycerol, sulfuric acid, and an aniline derivative to induce cyclization, while the Doebner-Miller method involves condensation of β-keto esters with aromatic amines.
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Esterification: The 4-carboxyl group is esterified with (3-bromophenyl)methanol under acidic or coupling conditions, yielding the final product.
Table 2: Comparison of Synthesis Methods
| Method | Key Reagents | Yield (%) | Advantages |
|---|---|---|---|
| Skraup Reaction | Glycerol, , Aniline | 60–70 | Established protocol |
| Doebner-Miller | β-Keto ester, Aniline | 65–75 | Broad substrate scope |
| Multicomponent (MCR) | Aldehyde, Amine, Ketone | 80–90 | High efficiency, mild conditions |
Structural Characterization
Spectroscopic Analysis
Characterization of this compound relies on spectroscopic techniques:
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Infrared (IR) Spectroscopy: Peaks corresponding to ester carbonyl () and aromatic C–Br stretching () confirm functional groups .
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Nuclear Magnetic Resonance (NMR):
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates the molecular ion peak at , consistent with the molecular formula .
Biological and Chemical Applications
Material Science
The compound’s extended π-conjugation and bromine substituent may lend utility in organic electronics, such as light-emitting diodes (LEDs) or photovoltaic cells, though this remains unexplored in the literature.
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